molecular formula C13H14N2O B1673863 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole CAS No. 189224-48-4

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole

Cat. No. B1673863
M. Wt: 214.26 g/mol
InChI Key: JCWVNNMJXQJVNC-UHFFFAOYSA-N
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Description

KU14R is a putative imidazoline I3 receptor antagonist, which blocks the effects of the atypical I3 agonist efaroxan.
KU14R is an imidazoline I receptor antagonist. KU14R selectively blocks the insulin secretory response to imidazolines. KU14R has been shown to block the effects of the atypical I agonist efaroxan at the level of the ATP-sensitive K(+) (K(ATP)) channel in isolated pancreatic islet beta cells. KU14R does not act as an antagonist of either efaroxan or S22068 at an imidazoline site in vivo. Imidazolines are a class of investigational antidiabetic drugs.

Scientific Research Applications

Antidepressant Agent Potential

One study focused on the structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. A derivative, 1-ethyl-2-[(1,4-benzodioxan 2-yl)methyl]imidazole, was identified as a selective alpha 2-adrenoceptor antagonist with minimal alpha 1-adrenoceptor antagonist activity, indicating potential as an antidepressant agent. Its lipophilicity suggested a high likelihood of central nervous system penetration, making it a candidate for clinical evaluation as an antidepressant (Caroon et al., 1982).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole and evaluated them for antimicrobial and antifungal activities. For instance, a series of imidazothiazole derivatives of benzofuran were synthesized, showing promising antimicrobial activities (Shankerrao et al., 2017). Another study focused on synthesizing 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles, which exhibited antibacterial and antifungal properties under both normal thermal conditions and microwave irradiations (Rani & Makrandi, 2009).

Aromatase Inhibition

Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles were identified as potent inhibitors of aromatase in vitro and in vivo, demonstrating significant reduction in oestradiol levels in rats. These compounds could have implications for the treatment of conditions associated with aromatase activity (Whomsley et al., 1993).

DNA Binding and Cytotoxicity

A study synthesized new benzimidazole-based Schiff base copper(II) complexes, which effectively bind DNA through an intercalative mode and exhibit substantial in vitro cytotoxic effects against various cancer cell lines. This indicates their potential as chemotherapeutic agents (Paul et al., 2015).

Synthesis and Chemical Properties

Some studies focus on the synthesis and chemical properties of 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole derivatives. For example, an efficient synthesis method for benzofuran derivatives under both conventional and non-conventional methods was developed, showcasing the compound's versatility in chemical synthesis (Sapkal et al., 2010).

properties

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVNNMJXQJVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401725
Record name KU14R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole

CAS RN

189224-48-4
Record name KU14R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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